molecular formula C11H21N B8316129 1-Isobutyl-4,4-dimethyl-1,2,3,4-tetrahydropyridine

1-Isobutyl-4,4-dimethyl-1,2,3,4-tetrahydropyridine

Cat. No. B8316129
M. Wt: 167.29 g/mol
InChI Key: PIQZRMVGCDLGTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isobutyl-4,4-dimethyl-1,2,3,4-tetrahydropyridine is a useful research compound. Its molecular formula is C11H21N and its molecular weight is 167.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Isobutyl-4,4-dimethyl-1,2,3,4-tetrahydropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isobutyl-4,4-dimethyl-1,2,3,4-tetrahydropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

4,4-dimethyl-1-(2-methylpropyl)-2,3-dihydropyridine

InChI

InChI=1S/C11H21N/c1-10(2)9-12-7-5-11(3,4)6-8-12/h5,7,10H,6,8-9H2,1-4H3

InChI Key

PIQZRMVGCDLGTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCC(C=C1)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1-(2-Methylpropyl)-4,4-dimethylpiperidine (13.0 g, 0.077 mol) and mercuric acetate (98.8 g, 0.31 mol, 4 molar equivalent) in 5% aqueous acetic acid (300 ml) was boiled for 2.5 hours. On cooling, the white solid (mercurous acetate) was filtered-off, and the filtrate was treated repeatedly with hydrogen sulphide gas (3×), each time the mixture was filtered through a celite pad, the final filtrate made basic to pH 10 with K2CO3. The aqueous layer was extracted with ether (3×100 ml), and the combined organic layers dried over anhydrous MgSO4, concentrated and distilled to give the product, 1-(2-methylpropyl)-4,4-dimethyl-1,4,5,6-tetrahydropyridine, 7.1 g (55%), b.p. 50°-53° C. (2 mmHg). 1HNMR (CDCl3) δ5.73 (IH, d), 4.05 (1H, d), 2.88 (2H, t), 2.55 (2H, d), 1.80 (1H, m), 1.55 (2H, t), 0.95 (6H, s), and 0.85 (6H, d).
Name
1-(2-Methylpropyl)-4,4-dimethylpiperidine
Quantity
13 g
Type
reactant
Reaction Step One
[Compound]
Name
mercuric acetate
Quantity
98.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
mercurous acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Acetic acid was added to a mixture of ethanol (40 ml) and water (20 ml) until the pH was 4. 5-Bromo-3,3-dimethylpentanal (19.3 g, 0.1 mol) was added to the mixture, which was then cooled to 0°-5° C. and purged with nitrogen. Isobutylamine (7.3 g, 0.1 mol) was added over 5 minutes to the solution stirring under an atmosphere of nitrogen. After 3 hours stirring at 0°-5° C., most of the ethanol was removed under reduced pressure, the residue then diluted with water (20 ml) and the solution taken to pH 10 with solid potassium carbonate. The mixture was extracted with ether (3×50 ml), the organic layer dried over anhydrous MgSO4 and concentrated to yield a pale yellow oil (15.5 g, 93%) which was essentially pure by 1H NMR spectroscopy. A pure colourless liquid (13.0 g, 78%) was obtained after vacuum distillation, b.p. 50°-53° C./2 mm Hg. The 1H NMR spectrum was found to be the same as for material prepared by the procedure hereafter described in Example 25 Part (C).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
5-Bromo-3,3-dimethylpentanal
Quantity
19.3 g
Type
reactant
Reaction Step Two
Quantity
7.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
93%

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